![molecular formula C16H16ClN3OS B2648922 7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 477873-16-8](/img/structure/B2648922.png)
7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods . For instance, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular formula of this compound is C16H16ClN3OS . Its average mass is 333.836 Da and its monoisotopic mass is 333.070251 Da .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can undergo an oxidative [3 + 2 + 1] three-component annulation with amidines and ketones .Scientific Research Applications
Synthesis and Antimicrobial Activity
Thienopyrimidine derivatives have been synthesized through various methods, demonstrating significant antimicrobial activities. One study detailed the synthesis of new pyridothienopyrimidines and pyridothienotriazines, showcasing their antimicrobial potential (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Another research effort highlighted the synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moieties, further contributing to the antimicrobial activity knowledge base (Al‐Sehemi & Bakhite, 2005).
Antiviral and Cytostatic Profiling
Thieno-fused 7-deazapurine ribonucleosides, derived from thienopyrimidines, have shown cytostatic and antiviral activities against various cancer cell lines and viruses, including HCV, underscoring the therapeutic potential of these compounds (Tichy et al., 2017).
Antitumor Agents
The development of thienopyrimidine derivatives as antifolate inhibitors for purine biosynthesis has been investigated, with selectivity for high-affinity folate receptors over other cellular entry mechanisms. This specificity offers a pathway for targeted antitumor therapy, highlighting the compound's relevance in cancer research (Deng et al., 2009).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidines in general have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR (Structure-Activity Relationship) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
7-(3-chlorothiophen-2-yl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9-7-10(2)20-8-11(14-12(17)5-6-22-14)13(15(20)18-9)16(21)19(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSRMWRUXJIRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=C(C=CS3)Cl)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
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